molecular formula C19H42N2O B14508942 1-[(2-Aminoethyl)amino]heptadecan-2-OL CAS No. 62745-88-4

1-[(2-Aminoethyl)amino]heptadecan-2-OL

Cat. No.: B14508942
CAS No.: 62745-88-4
M. Wt: 314.5 g/mol
InChI Key: DXUARFBQTLNYNE-UHFFFAOYSA-N
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Description

1-[(2-Aminoethyl)amino]heptadecan-2-OL is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a long hydrocarbon chain with an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Aminoethyl)amino]heptadecan-2-OL can be achieved through several methods:

    Reductive Amination: This involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For example, the reaction of heptadecan-2-one with 2-aminoethylamine in the presence of a reducing agent like sodium cyanoborohydride can yield this compound.

    Hydrogenation: Nitro compounds can be reduced to amines using hydrogen gas over a metal catalyst such as platinum or nickel. For instance, the reduction of a nitro-substituted heptadecan-2-OL can produce the desired amine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Aminoethyl)amino]heptadecan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) over platinum (Pt) or nickel (Ni) catalysts

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of fully saturated amines

    Substitution: Formation of substituted amines or other functionalized derivatives

Scientific Research Applications

1-[(2-Aminoethyl)amino]heptadecan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex amines and amides.

    Biology: Serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Aminoethyl)amino]heptadecan-2-OL depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Aminoethyl)amino]octadecan-2-OL: Similar structure with an additional carbon in the hydrocarbon chain.

    1-[(2-Aminoethyl)amino]hexadecan-2-OL: Similar structure with one less carbon in the hydrocarbon chain.

Uniqueness

1-[(2-Aminoethyl)amino]heptadecan-2-OL is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62745-88-4

Molecular Formula

C19H42N2O

Molecular Weight

314.5 g/mol

IUPAC Name

1-(2-aminoethylamino)heptadecan-2-ol

InChI

InChI=1S/C19H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)18-21-17-16-20/h19,21-22H,2-18,20H2,1H3

InChI Key

DXUARFBQTLNYNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CNCCN)O

Origin of Product

United States

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